3,5-Bis(pyridin-4-yl)heptane-1,7-diol
Description
3,5-Bis(pyridin-4-yl)heptane-1,7-diol is a symmetrical organic compound featuring a seven-carbon aliphatic chain (heptane backbone) with pyridin-4-yl groups at the 3rd and 5th positions and hydroxyl (-OH) groups at the terminal 1st and 7th positions. Though direct synthetic details are absent in the provided evidence, analogous compounds (e.g., ) suggest plausible routes involving nucleophilic substitution or coupling reactions with pyridine derivatives and diol precursors . The compound’s flexibility, combined with polar and aromatic functionalities, positions it as a candidate for applications in coordination chemistry, supramolecular assemblies, or as a building block in materials science.
Properties
IUPAC Name |
3,5-dipyridin-4-ylheptane-1,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-11-5-16(14-1-7-18-8-2-14)13-17(6-12-21)15-3-9-19-10-4-15/h1-4,7-10,16-17,20-21H,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHOMPJKCHDRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCO)CC(CCO)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-4-carbaldehyde and 1,7-heptanediol.
Condensation Reaction: The pyridine-4-carbaldehyde undergoes a condensation reaction with 1,7-heptanediol in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: Utilizing continuous flow reactors to carry out the condensation reaction efficiently.
Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(pyridin-4-yl)heptane-1,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of alkanes.
Substitution: The pyridine rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3,5-Bis(pyridin-4-yl)heptane-1,7-dione.
Reduction: Formation of 3,5-Bis(pyridin-4-yl)heptane.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, 3,5-Bis(pyridin-4-yl)heptane-1,7-diol is used as a ligand in coordination chemistry to form complexes with transition metals
Biology
In biological research, this compound is investigated for its potential as a building block in the design of biologically active molecules. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,5-Bis(pyridin-4-yl)heptane-1,7-diol involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, influencing various biochemical pathways. Additionally, the hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3,5-Bis(pyridin-4-yl)heptane-1,7-diol, we analyze its structural and functional distinctions from related pyridine-containing compounds (Table 1).
Table 1: Structural and Functional Comparison
Backbone and Rigidity
- Target Compound : The heptane chain provides flexibility, enabling conformational adaptability for hydrogen bonding or metal coordination.
- Compound 10 (Pyrone-based) : A rigid pyrone (cyclic ketone) core restricts motion, favoring planar π-π interactions with phenyl/pyridyl groups .
- B4PyMPM : A pyrimidine core with branched pyridinylphenyl substituents creates a highly conjugated, rigid structure optimized for optoelectronic applications .
Functional Group Influence
- Diol vs. Methoxymethyl/Ketone : The terminal -OH groups in the target compound enhance solubility in polar solvents (e.g., water, alcohols), unlike the methoxymethyl and ketone groups in Compound 10, which reduce polarity.
- Pyridinyl Substitution : The target compound’s pyridin-4-yl groups (para-substituted) enable linear coordination geometry, whereas Compound 10’s 2-pyridylmethoxymethyl groups introduce steric bulk. B4PyMPM’s pyridinylphenyl branches amplify electronic delocalization, critical for OLED efficiency .
Biological Activity
3,5-Bis(pyridin-4-yl)heptane-1,7-diol is a compound of interest due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article synthesizes current research findings and data on the biological activity of this compound, emphasizing its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure and Properties
This compound features two pyridine rings attached to a heptane backbone with hydroxyl groups at the 1 and 7 positions. Its structural formula can be represented as follows:
This compound's unique structure contributes to its pharmacological properties, including interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its cytotoxic effects against cancer cell lines and its potential as an antimicrobial agent.
Cytotoxicity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various human tumor cell lines. The compound's mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is a critical pathway for eliminating malignant cells.
- Inhibition of Cellular Respiration : It disrupts mitochondrial function, leading to energy depletion in cancer cells.
Table 1 summarizes the IC50 values of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Molt 4/C8 | 34 | Apoptosis induction |
| CEM | 29 | Mitochondrial disruption |
| L1210 | 45 | Cellular respiration inhibition |
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it possesses activity against various bacterial strains. The mode of action may involve:
- Disruption of Bacterial Cell Membranes : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings or experimental models:
- Study on Cancer Cell Lines : A study evaluated the compound's effects on a panel of human tumor cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner.
- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibition zones in agar diffusion tests.
Research Findings
Research has consistently highlighted the potential of this compound as a lead compound for drug development. Notable findings include:
- Structure-Activity Relationship (SAR) : Modifications to the pyridine rings or hydroxyl groups can enhance cytotoxicity or selectivity towards specific cancer types.
- Combination Therapies : The compound has been tested in combination with other chemotherapeutic agents to evaluate synergistic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
